8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate triethylammonium salt is a potent and selective inhibitor of cyclic guanosine monophosphate-dependent protein kinase, specifically targeting isoforms 1α, 1β, and type II. This compound is notable for its resistance to mammalian cyclic nucleotide-dependent phosphodiesterases, which contributes to its stability and efficacy in biological systems. The molecular formula for this compound is , with a molecular weight of approximately 502.9 g/mol. It is primarily utilized in research settings to study the role of cyclic guanosine monophosphate in various physiological processes.
This compound is classified as a cyclic nucleotide analog and is sourced from various chemical suppliers, including Enzo Life Sciences and Sigma-Aldrich. It is typically available in high-purity crystalline form and is used primarily for research purposes, particularly in studies involving protein kinases and signal transduction pathways.
The synthesis of 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate triethylammonium salt involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to verify the identity and purity of the synthesized compound.
The molecular structure of 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate triethylammonium salt can be represented as follows:
8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate triethylammonium salt participates in several key reactions:
The stability of this compound in biological systems makes it an excellent tool for studying kinase activity without rapid degradation.
The mechanism of action involves the selective inhibition of cyclic guanosine monophosphate-dependent protein kinases. By binding to these kinases, the compound prevents their activation by cyclic guanosine monophosphate, thereby modulating downstream signaling pathways involved in various physiological processes such as smooth muscle relaxation and neuronal signaling.
Research indicates that this compound exhibits significant potency in inhibiting protein kinase G activity, making it valuable for experimental studies aimed at understanding cyclic nucleotide signaling.
8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate triethylammonium salt has several scientific applications:
8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate triethylammonium salt (8-pCPT-cGMP) exhibits isoform-selective activation of cGMP-dependent protein kinases (PKG). This compound potently activates PKG Iα, Iβ, and type II isoforms due to its structural mimicry of endogenous cGMP combined with enhanced binding domain interactions. The activation mechanism involves binding to the cyclic nucleotide-binding (CNB) domains of PKG, inducing conformational changes necessary for kinase activity [1] [4]. Notably, PKG Iα demonstrates ~10-fold higher expression in vascular tissues (e.g., thoracic duct) compared to PKG Iβ, influencing tissue-specific responses to 8-pCPT-cGMP [8]. The compound's efficacy stems from its ability to stabilize the active conformation of PKG isoforms, particularly through interactions with the phosphate-binding cassette (PBC) and hinge regions within the CNB domains [5].
Table 1: PKG Isoform Expression Profiles and Sensitivity to 8-pCPT-cGMP
PKG Isoform | Relative Tissue Expression | Activation Efficiency by 8-pCPT-cGMP |
---|---|---|
Iα | High (Lymphatic/vascular) | ++++ |
Iβ | Moderate (Vascular) | +++ |
Type II | Ubiquitous | ++++ |
Data compiled from [1] [4] [8]
The 8-(4-chlorophenylthio) modification critically enhances 8-pCPT-cGMP's binding affinity for PKG. This hydrophobic substituent extends into a pocket adjacent to the canonical cGMP-binding site, forming van der Waals contacts with residues in the β-subdomain of CNB. Structural analyses reveal that the chlorophenyl group increases hydrophobic interactions with Phe-371 (PKG Iα), reducing dissociation rates by ~5-fold compared to unmodified cGMP [3] [5]. Additionally, the sulfur atom at the 8-position confers resistance to phosphodiesterase (PDE)-mediated hydrolysis, prolonging the compound's intracellular half-life [1] [4]. The stereospecific Rp-isomer of the related compound 8-(4-chlorophenylthio)guanosine 3',5'-cyclic monophosphorothioate acts as a competitive antagonist, confirming the precision of binding orientation required for activation [2] [7].
Table 2: Impact of cGMP Modifications on PKG Binding Parameters
Compound | Binding Affinity (Kd, nM) | PDE Resistance | Lipophilicity (Log P) |
---|---|---|---|
Endogenous cGMP | 250-500 | Low | -2.1 |
8-pCPT-cGMP | 50-75 | High | 0.8 |
Rp-8-pCPT-cGMPS (inhibitor) | 120* | High | 0.9 |
Competitive inhibition constant (Ki) [2] [3] [7]
8-pCPT-cGMP demonstrates superior activation kinetics relative to endogenous cGMP. Biochemical assays show a 3- to 5-fold lower EC₅₀ value for PKG Iα activation (0.8 μM vs. 3.5 μM for cGMP) and a 2-fold longer half-life in cellular environments [1] [3]. This enhanced potency arises from:
Unlike ATP-competitive kinase inhibitors, 8-pCPT-cGMP modulates PKG activity through synergistic allostery without occupying the ATP-binding pocket. This compound stabilizes a "closed" conformation of the PKG catalytic domain where:
Kinetic studies reveal non-competitive inhibition patterns when ATP and 8-pCPT-cGMP are varied: ATP Km remains unchanged (∼15 μM), while Vmax increases 2.5-fold, confirming independent binding sites [6]. This allostery enables sustained kinase activity even with high intracellular ATP concentrations (1-5 mM), a key limitation for ATP-competitive agents.
Table 3: Kinetic Parameters of PKG Iα Activation
Parameter | cGMP | 8-pCPT-cGMP | Rp-8-pCPT-cGMPS |
---|---|---|---|
EC₅₀ (μM) | 3.5 ± 0.4 | 0.8 ± 0.1 | 1.2* |
Vmax (nmol/min/mg) | 120 ± 15 | 180 ± 20 | 35 ± 5 |
ATP Km (μM) | 15 ± 2 | 16 ± 3 | 14 ± 2 |
t₁/₂ in cells (min) | 8 ± 2 | 42 ± 6 | 55 ± 8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7